

Methyl 4-oxopiperidine-1-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-oxopiperidine-1-carboxylate
Cat. No.:	B1345593

[Get Quote](#)

Introduction: **Methyl 4-oxopiperidine-1-carboxylate** is a highly valuable synthetic intermediate that serves as a versatile scaffold in the design and synthesis of a diverse range of biologically active molecules. Its inherent structural features, including a conformationally restricted piperidine ring, a reactive ketone functionality, and a modifiable carboxylate group, provide medicinal chemists with a robust platform for creating novel therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this scaffold in targeting various disease areas, including neurological disorders, pain management, and infectious diseases.

Application Notes

The **methyl 4-oxopiperidine-1-carboxylate** scaffold has been successfully employed in the development of potent and selective ligands for a variety of biological targets. Key therapeutic areas where this scaffold has made a significant impact are detailed below.

Dopamine D4 Receptor Antagonists for Neurological Disorders

Derivatives of **methyl 4-oxopiperidine-1-carboxylate** have been extensively explored as antagonists of the dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The

piperidine core provides a rigid framework for the precise orientation of pharmacophoric groups that interact with the receptor's binding pocket.

Key Quantitative Data:

Compound ID	Target	Bioassay	Ki (nM)	Selectivity vs. D2R	Reference
9j	Dopamine D4 Receptor	Radioligand Binding	96	>30-fold	[1]
9d	Dopamine D4 Receptor	Radioligand Binding	134	>30-fold	[1]
9a	Dopamine D4 Receptor	Radioligand Binding	167	>30-fold	[1]
9c	Dopamine D4 Receptor	Radioligand Binding	166	>30-fold	[1]

Opioid Receptor Modulators for Pain Management

The 4-oxopiperidine moiety is a common structural motif in a number of potent opioid receptor agonists and antagonists. By modifying the substituents on the piperidine nitrogen and the 4-position, researchers have developed ligands with tailored affinities and efficacies for mu (μ), delta (δ), and kappa (κ) opioid receptors. This scaffold has been instrumental in the synthesis of novel analgesics with potentially improved side-effect profiles. For instance, it is a key intermediate in the synthesis of remifentanil, a potent, short-acting synthetic opioid.

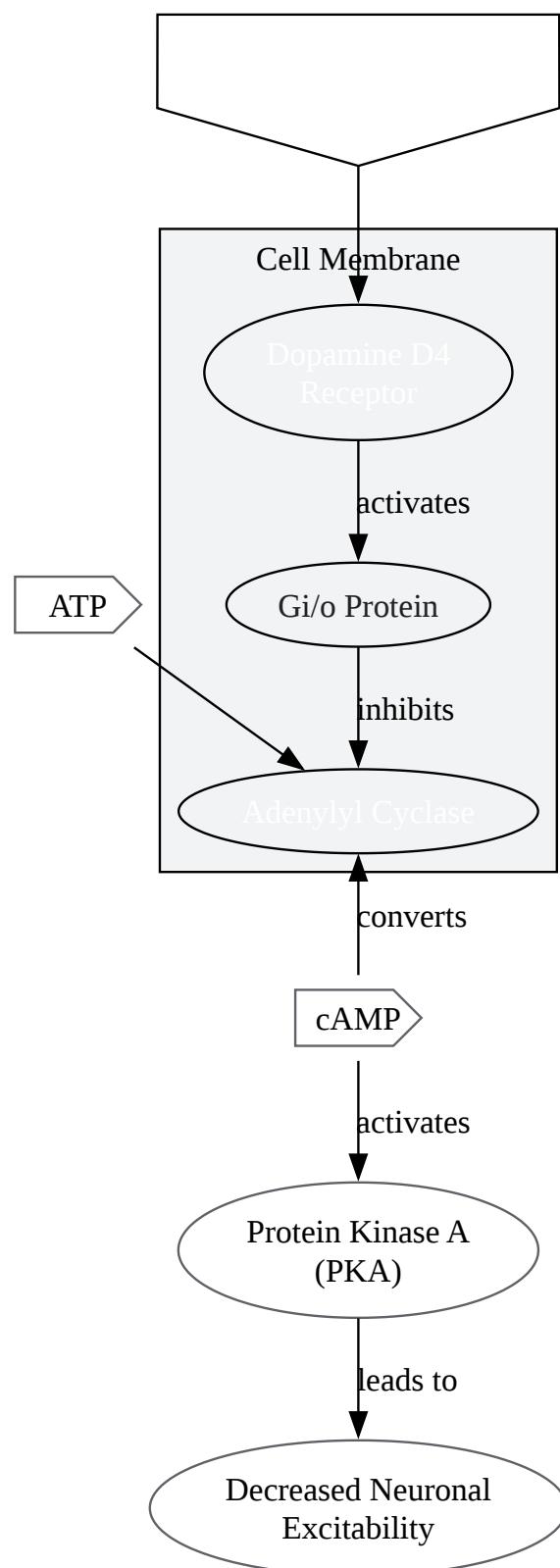
Key Quantitative Data:

Compound ID	Target	Bioassay	Potency vs. Morphine	Duration of Action	Reference
cis-42	μ -Opioid Receptor	Mouse hot-plate	13,036x	Short	[2]
43	μ -Opioid Receptor	Mouse hot-plate	2,778x	Short	[2]

Antiviral Agents

The versatility of the **methyl 4-oxopiperidine-1-carboxylate** scaffold extends to the development of antiviral drugs. It has been utilized as a key building block in the synthesis of inhibitors targeting viral proteins essential for replication and entry into host cells.

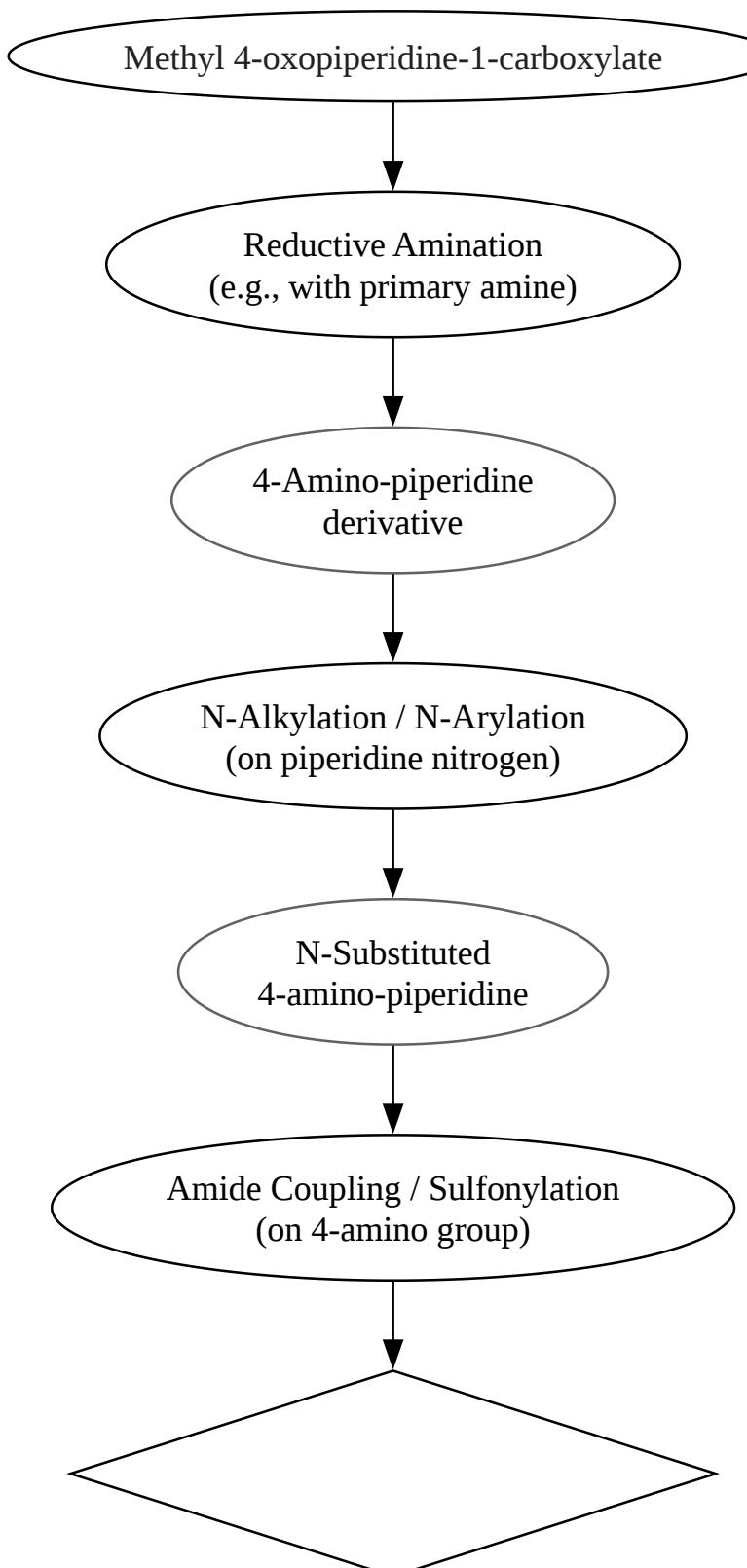
- Hepatitis C Virus (HCV) Assembly Inhibitors: The 4-aminopiperidine scaffold, derived from **methyl 4-oxopiperidine-1-carboxylate**, has been identified as a potent inhibitor of HCV assembly.^[3] These compounds disrupt the interaction between the HCV core protein and lipid droplets, a critical step in the formation of new virus particles.^[3]
- Influenza A Virus Entry Inhibitors: Derivatives based on a 4-aminopiperidine scaffold have been shown to inhibit the entry of group 1 influenza A viruses, including H1N1 and H5N1 strains.^{[4][5]} These compounds are believed to interfere with the hemagglutinin (HA)-mediated fusion of the viral and endosomal membranes.^{[4][5]} A lead compound, CBS1117, demonstrated a 50% inhibitory concentration (IC50) of 70 nM against the H1N1 virus.^{[4][5]}


Key Quantitative Data:

Compound ID	Virus Target	Mechanism of Action	IC50	Reference
CBS1117	Influenza A (H1N1)	HA-mediated fusion inhibition	70 nM	[4] [5]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures associated with the **methyl 4-oxopiperidine-1-carboxylate** scaffold, the following diagrams are provided in DOT language.


Dopamine D4 Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Dopamine D4 Receptor Signaling Cascade.

General Synthetic Workflow for Derivatization

[Click to download full resolution via product page](#)

Caption: Derivatization of the Scaffold.

Experimental Protocols

The following are representative protocols for the synthesis of key intermediates and final compounds using the **methyl 4-oxopiperidine-1-carboxylate** scaffold.

Protocol 1: Synthesis of a 4-Benzylxypiperidine Intermediate for D4R Antagonists

This protocol is adapted from the synthesis of precursors for benzylxypiperidine-based D4R antagonists.[\[1\]](#)

Materials:

- tert-Butyl 4-hydroxypiperidine-1-carboxylate
- Sodium hydride (60% dispersion in mineral oil)
- Benzyl bromide
- Anhydrous Tetrahydrofuran (THF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Alkylation:

- To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Add benzyl bromide (1.1 eq) dropwise.
- Warm the reaction to room temperature and stir for 16 hours.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3x).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to yield tert-butyl 4-(benzyloxy)piperidine-1-carboxylate.

• Boc Deprotection:

- Dissolve the product from the previous step in a 1:1 mixture of DCM and TFA.
- Stir the solution at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(benzyloxy)piperidine.

Protocol 2: Reductive Amination for the Synthesis of a 4-Aminopiperidine Intermediate

This protocol is a general method for the synthesis of 4-aminopiperidine derivatives, which are precursors for various bioactive molecules, including HCV assembly inhibitors.[\[3\]](#)

Materials:

- tert-Butyl 4-oxopiperidine-1-carboxylate
- Primary amine (e.g., 4-bromo-3-chlorobenzaldehyde for HCV inhibitors)
- Sodium triacetoxyborohydride
- 1,2-Dichloroethane (DCE)
- Acetic acid
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and the desired primary amine (1.0 eq) in DCE, add acetic acid (1.0 eq).
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
- Continue stirring at room temperature for 16 hours.
- Quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with DCM (3x).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography to afford the desired tert-butyl 4-(substituted-amino)piperidine-1-carboxylate.

Conclusion:

The **methyl 4-oxopiperidine-1-carboxylate** scaffold continues to be a cornerstone in medicinal chemistry, providing a reliable and adaptable framework for the development of novel therapeutics. The protocols and data presented herein demonstrate its broad applicability and offer a starting point for researchers engaged in the design and synthesis of new drug candidates targeting a range of diseases. The inherent versatility of this scaffold ensures its continued prominence in future drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. [geneglobe.qiagen.com](https://www.geneglobe.qiagen.com) [geneglobe.qiagen.com]
- 3. [proceedings.science](https://www.proceedings.science) [proceedings.science]
- 4. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [chemrxiv.org](https://www.chemrxiv.org) [chemrxiv.org]
- To cite this document: BenchChem. [Methyl 4-oxopiperidine-1-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345593#methyl-4-oxopiperidine-1-carboxylate-as-a-scaffold-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com